1-Chloro-3-ethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl |

|---|---|

Molecular Weight |

134.65 g/mol |

IUPAC Name |

1-chloro-3-ethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 |

InChI Key |

NDIRZBJZIKNIEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-chloro-3-ethylpentane. The document is tailored for researchers, scientists, and professionals in drug development who require detailed information on this halogenated alkane. The guide covers its physical and chemical characteristics, including molecular structure, computed physicochemical properties, and expected reactivity based on general principles of organic chemistry. A detailed experimental protocol for its synthesis from 3-ethyl-1-pentanol is provided, alongside visualizations of the synthetic pathway and its primary reaction mechanism. All quantitative data is summarized in a structured table for ease of reference.

Introduction

This compound is a halogenated derivative of the branched alkane 3-ethylpentane. As a primary alkyl chloride, its chemical behavior is largely defined by the presence of the carbon-chlorine bond, which renders the molecule susceptible to nucleophilic substitution and elimination reactions. Understanding the physicochemical properties and reactivity of this compound is crucial for its potential applications in organic synthesis, serving as a building block for more complex molecules in various research and development settings, including the pharmaceutical industry. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably inferred from established chemical principles and data available for analogous structures.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the available quantitative data is computationally derived.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 128399-47-3 | PubChem[1] |

| Canonical SMILES | CCC(CC)CCCl | PubChem[1] |

| Boiling Point | Estimated to be higher than the parent alkane (3-ethylpentane, ~93 °C) and similar to other isomeric chloroheptanes. Haloalkanes generally have higher boiling points than alkanes of comparable molecular mass due to increased polarity and stronger intermolecular forces (dipole-dipole and van der Waals interactions).[2][3] The boiling point order for alkyl halides with the same alkyl group is R-I > R-Br > R-Cl > R-F.[2] | General Chemical Principles |

| Melting Point | Not experimentally determined. Expected to be low, as is typical for branched, non-symmetrical alkanes. | General Chemical Principles |

| Density | Expected to be less dense than water, but denser than the parent alkane. The density of haloalkanes increases with the atomic mass of the halogen.[3][4] | General Chemical Principles |

| Solubility | Sparingly soluble in water due to its inability to form significant hydrogen bonds.[2][4][5] Soluble in common organic solvents such as ethers, alcohols, and benzene.[2][5] | General Chemical Principles |

| XLogP3-AA (Computed) | 3.6 | PubChem[1] |

| Physical State | Expected to be a colorless liquid at room temperature.[6] | General Chemical Principles |

Reactivity and Chemical Behavior

As a primary alkyl halide, this compound is expected to readily undergo nucleophilic substitution reactions, primarily through an S(_N)2 mechanism.[7][8] The carbon atom bonded to the chlorine is electrophilic due to the polarity of the C-Cl bond, making it a target for nucleophiles.

Key aspects of its reactivity include:

-

Nucleophilic Substitution (S(_N)2): The steric hindrance at the α-carbon is minimal, favoring a bimolecular substitution pathway.[8] The reactivity order for S(_N)2 reactions is primary > secondary > tertiary alkyl halides.[7][9] Common nucleophiles that can displace the chloride ion include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively.

-

Elimination Reactions (E2): When treated with a strong, sterically hindered base, this compound can undergo elimination to form an alkene. However, due to its primary nature, substitution is often the major reaction pathway unless a bulky base is employed.

-

Formation of Organometallic Reagents: It can react with metals like magnesium to form a Grignard reagent, which is a powerful tool in organic synthesis for creating new carbon-carbon bonds.

The general reactivity of alkyl halides increases with the size of the halogen (R-Cl < R-Br < R-I) due to the decreasing strength of the carbon-halogen bond.[10]

Experimental Protocols

Synthesis of this compound from 3-Ethyl-1-pentanol

A common and effective method for the preparation of primary alkyl chlorides is the reaction of the corresponding primary alcohol with a chlorinating agent. Several reagents can be employed for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the desired product.

Reaction:

CH₃CH₂CH(CH₂CH₃)CH₂OH + SOCl₂ → CH₃CH₂CH(CH₂CH₃)CH₂Cl + SO₂ + HCl

Materials and Equipment:

-

3-Ethyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether (as a solvent)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A drying tube containing calcium chloride should be placed at the top of the condenser to protect the reaction from atmospheric moisture.

-

Reagent Preparation: In the round-bottom flask, dissolve 3-ethyl-1-pentanol in anhydrous diethyl ether.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution of the alcohol. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours or until the reaction is complete (monitoring by TLC is recommended). Gentle heating under reflux may be required to drive the reaction to completion.

-

Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to remove any residual acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

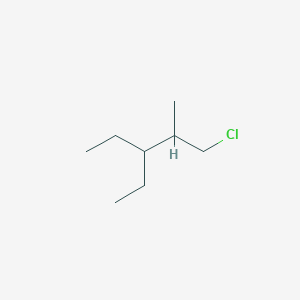

Synthesis of this compound

Caption: Synthesis of this compound from 3-ethyl-1-pentanol.

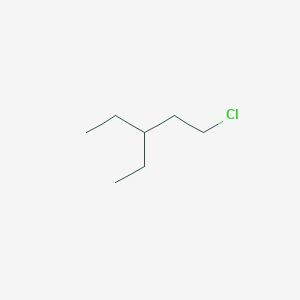

Nucleophilic Substitution (S(_N)2) Reaction Workflow

Caption: Generalized S(_N)2 reaction pathway for this compound.

References

- 1. This compound | C7H15Cl | CID 57219527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. testbook.com [testbook.com]

- 6. What are the Physical properties of Haloalkanes? [pw.live]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

In-Depth Technical Guide: 1-Chloro-3-ethylpentane (CAS: 128399-47-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

1-Chloro-3-ethylpentane is a halogenated alkane. Its core structure consists of a pentane (B18724) chain with a chlorine atom at the first position and an ethyl group at the third position.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 128399-47-3 | [1][2][3] |

| Molecular Formula | C7H15Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(CC)CCCl | [1] |

| InChI | InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 | [1] |

| InChIKey | NDIRZBJZIKNIEK-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 39.7 | [1] |

Synthesis and Reactivity (General Overview)

Detailed, peer-reviewed synthesis protocols specifically for this compound are not publicly documented. However, its synthesis can be logically inferred from general organic chemistry principles. A plausible synthetic route is the hydrochlorination of 3-ethyl-1-pentene.

Hypothetical Synthesis Workflow

References

Spectroscopic Profile of 1-Chloro-3-ethylpentane: A Technical Guide

Disclaimer: Publicly available, experimentally derived spectroscopic data for 1-Chloro-3-ethylpentane is limited. The data presented in this guide is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds. This guide is intended for research and informational purposes.

Introduction

This compound is a halogenated alkane with the chemical formula C7H15Cl. As a chiral molecule, it exists as two enantiomers. A comprehensive understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the overall molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a | -CH2Cl | 3.4 - 3.6 | Triplet | ~ 7 |

| b | -CH2- | 1.5 - 1.7 | Multiplet | - |

| c | -CH- | 1.3 - 1.5 | Multiplet | - |

| d | -CH2- (ethyl) | 1.2 - 1.4 | Quartet | ~ 7 |

| e | -CH3 (ethyl) | 0.8 - 1.0 | Triplet | ~ 7 |

The carbon-13 NMR spectrum provides information on the different carbon environments. The presence of the chlorine atom will cause a significant downfield shift for the carbon atom it is directly attached to.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH2Cl) | 45 - 50 |

| C2 (-CH2-) | 35 - 40 |

| C3 (-CH-) | 40 - 45 |

| C4 (-CH2- ethyl) | 25 - 30 |

| C5 (-CH3 ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 1375 - 1385 | C-H rock (alkane) | Medium |

| 650 - 850 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-Cl bonds. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 134/136 | [C7H15Cl]⁺ | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |

| 99 | [C7H15]⁺ | Loss of Cl radical. |

| 105 | [C5H10Cl]⁺ | Loss of an ethyl radical. |

| 77 | [C4H8Cl]⁺ | Loss of a propyl radical. |

| 57 | [C4H9]⁺ | Butyl cation, a common fragment in alkanes. |

| 49/51 | [CH2Cl]⁺ | Chloromethyl cation. |

| 29 | [C2H5]⁺ | Ethyl cation. |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube to a final volume of about 0.6-0.7 mL.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatography (GC-MS) or direct infusion method.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

An In-depth Technical Guide on the Physical Properties of 1-Chloro-3-ethylpentane

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling point and density, of 1-chloro-3-ethylpentane. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted data for these properties and details the standard experimental protocols for their determination.

Core Physical Properties

Data Presentation

The following table summarizes the computationally predicted physical properties for this compound. These values are derived from established chemical databases and are intended to serve as a reference for experimental design and computational modeling.

| Physical Property | Predicted Value | Source |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

Note: Specific predicted values for boiling point and density were not found in the searched resources. The table reflects the available computed data.

Experimental Protocols

Accurate determination of the boiling point and density of liquid organic compounds like this compound is crucial for their characterization and application. The following sections detail the standard laboratory procedures for these measurements.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[2]

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[3]

-

As the temperature rises, air trapped in the capillary tube will escape.

-

The boiling point is reached when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[4][5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[2]

The pycnometer method is a precise technique for determining the density of a liquid by measuring a known volume of it.[6]

Materials:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂) at a known temperature. The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃) at the same temperature.

-

The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | C7H15Cl | CID 57219527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. mt.com [mt.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-3-ethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-ethylpentane in various organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide outlines the fundamental principles governing its solubility, provides a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound and its Solubility

This compound is a halogenated alkane with the chemical formula C7H15Cl.[1] Its molecular structure, featuring a non-polar alkyl backbone and a polar carbon-chlorine bond, results in an overall molecule with low to moderate polarity. This structure is the primary determinant of its solubility in different media.

The fundamental principle governing the solubility of non-electrolyte solutes like this compound is "like dissolves like".[2][3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Haloalkanes, such as this compound, are generally soluble in organic solvents because the intermolecular attractions between the haloalkane and the solvent molecules are comparable in strength to those in the separate substances.[4][5][6][7] The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions.

In contrast, haloalkanes are typically only slightly soluble in water.[4][8][9] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules, and the energy released by forming weaker dipole-dipole interactions between the haloalkane and water is insufficient to compensate for this.[4][5][9]

Predicted Solubility of this compound in Organic Solvents

Based on the "like dissolves like" principle, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. The solvents are categorized by their polarity.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane (B92381) | High | Both this compound and hexane are predominantly non-polar, and their primary intermolecular interactions are London dispersion forces, leading to good miscibility.[3] |

| Toluene (B28343) | High | Similar to hexane, toluene is a non-polar aromatic solvent that will readily dissolve this compound through London dispersion forces.[3] | |

| Polar Aprotic | Acetone | High to Medium | Acetone has a significant dipole moment and can engage in dipole-dipole interactions with this compound. |

| Dichloromethane (B109758) | High | As a chlorinated hydrocarbon itself, dichloromethane has similar intermolecular forces to this compound, making them highly miscible. | |

| Diethyl Ether | High | Diethyl ether is a weakly polar solvent that is an excellent solvent for many organic compounds, including haloalkanes. | |

| Polar Protic | Ethanol (B145695) | Medium | Ethanol is a polar protic solvent capable of hydrogen bonding. While it can dissolve this compound, the solubility may be lower than in non-polar or aprotic solvents due to the disruption of ethanol's hydrogen bonding network. |

| Methanol | Medium to Low | Methanol is more polar than ethanol and has a stronger hydrogen bonding network, which may result in lower solubility for the relatively non-polar this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Calibrated volumetric flasks and pipettes

-

Vials with airtight caps

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a series of vials.

-

Seal the vials tightly to prevent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

The concentration range of the standards should bracket the expected concentration of the diluted saturated solution.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a suitable analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

References

- 1. This compound | C7H15Cl | CID 57219527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. quora.com [quora.com]

- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 8. byjus.com [byjus.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

An In-depth Technical Guide to 1-Chloro-3-ethylpentane: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential experimental applications of 1-Chloro-3-ethylpentane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related chemicals, including 3-chloro-3-ethylpentane (B11943469) and 3-chloro-3-methylpentane, along with general principles for handling chlorinated solvents. This information is intended to provide a robust safety and handling framework for laboratory professionals.

Section 1: Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H15Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 128399-47-3 | PubChem[1] |

| SMILES | CCC(CC)CCCl | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Section 2: Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to present the following hazards.

| Hazard Category | GHS Classification (Anticipated) | Hazard Statement (Anticipated) |

| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor[2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[2][4] |

Signal Word: Warning

Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | Purpose |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[5] | Protects against splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] | Minimizes skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. A respirator may be required for higher concentrations.[6] | Prevents inhalation of vapors. |

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Use non-sparking tools.[7]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from sources of ignition.[4]

-

Store separately from incompatible materials such as strong oxidizing agents.

Below is a logical workflow for handling this compound in a laboratory setting.

Section 4: First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] |

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[10]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

-

Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[4]

Section 7: Experimental Protocols

Objective: To synthesize a new compound via nucleophilic substitution of the chlorine atom in this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.

-

Add the nucleophile and the anhydrous solvent to the flask.

-

Stir the mixture until the nucleophile is dissolved or well-suspended.

-

Slowly add this compound to the reaction mixture via a syringe or dropping funnel.

-

Heat the reaction mixture to the desired temperature (this will depend on the specific nucleophile and solvent used) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC, or Gas Chromatography - GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or an appropriate aqueous solution.

-

Perform an aqueous workup to extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using a suitable technique such as column chromatography or distillation.

-

Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

The following diagram illustrates a generalized reaction pathway for a nucleophilic substitution on this compound.

Section 8: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain. It should be treated as hazardous waste.

Section 9: Toxicological Information

Detailed toxicological data for this compound is not available. However, based on similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

Section 10: Disclaimer

This document is intended for informational purposes only and is based on data from similar chemical compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be properly trained in the handling of hazardous chemicals and should consult all available safety information before use. The user assumes all risks associated with the handling of this chemical.

References

- 1. This compound | C7H15Cl | CID 57219527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-3-Ethylpentane | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. nj.gov [nj.gov]

electrophilicity of the primary carbon in 1-Chloro-3-ethylpentane

An In-Depth Technical Guide to the Electrophilicity of the Primary Carbon in 1-Chloro-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the primary carbon in this compound. Electrophilicity, the measure of a molecule's ability to accept electrons, is a cornerstone of organic chemistry and plays a pivotal role in drug design and synthesis. Understanding the electronic characteristics of alkyl halides like this compound is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing targeted covalent inhibitors in drug discovery.

The functional group of alkyl halides is the carbon-halogen bond. Due to the higher electronegativity of halogens compared to carbon, this bond is polarized, rendering the carbon atom electrophilic and the halogen nucleophilic.[1] This inherent polarity makes the carbon atom in this compound susceptible to attack by nucleophiles.

Factors Influencing Electrophilicity

The electrophilicity of the primary carbon in this compound is a result of several competing factors. These factors dictate its reactivity towards nucleophiles and the predominant reaction mechanisms it will undergo.

1. Inductive Effect: The chlorine atom is significantly more electronegative than the carbon atom to which it is attached. This disparity in electronegativity leads to a permanent dipole in the C-Cl bond, with the chlorine atom pulling electron density away from the carbon. This inductive effect results in a partial positive charge (δ+) on the primary carbon, making it an electrophilic center.

2. Steric Hindrance: While the carbon atom bearing the chlorine is primary, the overall structure of this compound presents a degree of steric bulk due to the 3-ethylpentyl group. Steric hindrance is a critical factor in nucleophilic substitution reactions.[2][3] The ethyl groups at the third carbon position can partially shield the primary carbon from the approach of a nucleophile.[4] This steric hindrance destabilizes the transition state in bimolecular nucleophilic substitution (S(_N)2) reactions, which can decrease the reaction rate compared to less hindered primary alkyl halides like 1-chloropropane.[3]

3. Leaving Group Ability: For a nucleophilic substitution reaction to occur, the leaving group must depart. The stability of the leaving group is a key determinant of the reaction rate. The chloride ion (Cl

−4. Reaction Mechanism: this compound is a primary alkyl halide. As such, it will predominantly undergo S(_N)2 reactions.[6][7][8] The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[6] S(_N)1 reactions are highly unlikely for primary alkyl halides because they would require the formation of a highly unstable primary carbocation.[4][6]

The key factors influencing the electrophilicity and reactivity of the primary carbon in this compound are summarized in the diagram below.

Caption: Factors influencing the electrophilicity of this compound.

Quantitative Data

While specific experimental kinetic data for this compound is not extensively published, the relative reactivity can be inferred from established principles of organic chemistry. The table below presents a qualitative comparison of the relative rates of S(_N)2 reactions for different classes of alkyl halides, which highlights the expected reactivity of a primary halide like this compound.

| Alkyl Halide Type | Example | Relative Rate of S(_N)2 Reaction | Primary Reason for Reactivity |

| Methyl | CH(_3)-Cl | ~30 | Minimal steric hindrance |

| Primary | CH(_3)CH(_2)-Cl | 1 | Baseline for comparison |

| Primary (Branched) | This compound | < 1 | Increased steric hindrance from branching |

| Secondary | (CH(_3))(_2)CH-Cl | ~0.02 | Significant steric hindrance |

| Tertiary | (CH(_3))(_3)C-Cl | ~0 (S(_N)2 does not occur) | Prohibitive steric hindrance |

Experimental Protocols

Determining the electrophilicity of the primary carbon in this compound can be approached through a combination of experimental kinetic studies and computational analysis.

Experimental Protocol: Kinetic Studies of Nucleophilic Substitution

This protocol outlines a general method for determining the rate constant of the S(_N)2 reaction between this compound and a nucleophile, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction).

Objective: To determine the second-order rate constant for the reaction of this compound with iodide ion.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Standardized sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

-

Starch indicator solution

-

Constant temperature bath

-

Volumetric flasks, pipettes, and burettes

Procedure:

-

Solution Preparation: Prepare equimolar solutions of this compound and sodium iodide in anhydrous acetone in separate volumetric flasks.

-

Reaction Initiation: Place both reactant solutions in a constant temperature bath to equilibrate. Initiate the reaction by mixing equal volumes of the two solutions in a reaction flask. Start a timer immediately.

-

Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing chilled deionized water.

-

Titration: Titrate the liberated iodine (formed from the unreacted iodide) with a standardized solution of sodium thiosulfate. The amount of reacted iodide is equivalent to the amount of chloride produced.

-

Data Analysis: The concentration of the alkyl halide at different times can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting 1/[Alkyl Halide] versus time, where the slope of the line is equal to k.

Computational Protocol: Calculation of Electrophilicity Index

Computational chemistry provides a theoretical framework for quantifying electrophilicity through the global electrophilicity index (ω) and the local electrophilicity index (ω(_k)).[9][10][11] These indices are derived from conceptual Density Functional Theory (DFT).[12]

Objective: To calculate the global and local electrophilicity indices for this compound using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital Energies: From the output of the calculation, obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculation of Global Indices:

-

Electronic Chemical Potential (μ): μ = (E({HOMO}) + E({LUMO}))/2

-

Chemical Hardness (η): η = E({LUMO}) - E({HOMO})

-

Global Electrophilicity Index (ω): ω = μ

/(2η)2

-

-

Calculation of Local Electrophilicity Index (ω(_k)): The local electrophilicity index at the primary carbon atom (k) can be calculated to pinpoint the most electrophilic site in the molecule. This requires calculation of the Fukui function, which represents the change in electron density at a particular point when the total number of electrons in the system changes.

The workflow for determining electrophilicity is depicted in the following diagram.

Caption: A combined experimental and computational workflow for electrophilicity analysis.

Conclusion

The primary carbon of this compound is an electrophilic center primarily due to the inductive electron withdrawal by the chlorine atom. Its reactivity is characteristic of a primary alkyl halide, favoring S(_N)2 reactions with nucleophiles. However, the steric hindrance imparted by the branched 3-ethylpentyl group is a significant factor that moderates its reactivity, making it less reactive than unbranched primary alkyl halides. A thorough understanding of this interplay between electronic and steric effects is essential for scientists in drug development and chemical synthesis when utilizing this or structurally similar scaffolds. The combination of experimental kinetics and computational modeling provides a robust framework for quantifying and predicting the chemical behavior of such molecules.

References

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. Understanding Electrophiles in Organic Chemistry | The Degree Gap [thedegreegap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Steric Hindrance Effects in 1-Chloro-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Steric Hindrance

Steric hindrance arises from the non-bonded interactions that influence the shape (conformation) and reactivity of ions and molecules. It is a key factor in determining the outcome of chemical reactions and the stability of different molecular conformations. In the context of 1-chloro-3-ethylpentane, the bulky ethyl group at the C3 position is expected to play a significant role in shielding the reaction center and influencing the preferred spatial arrangement of the carbon backbone.

Molecular Structure and Potential for Steric Hindrance

This compound is a primary alkyl halide with the chemical formula C7H15Cl.[1] Its structure features a chlorine atom attached to a primary carbon and a branching ethyl group at the C3 position.

Key Structural Features:

-

Primary Alkyl Halide: The chlorine atom is bonded to a carbon that is bonded to only one other carbon atom. This would typically suggest a propensity for SN2 reactions.

-

Branching at C3: The presence of an ethyl group at the third carbon position introduces significant steric bulk in the vicinity of the reaction pathway for a nucleophile approaching the C1 carbon.

Anticipated Effects on Reaction Kinetics

Steric hindrance is a major determinant of reaction rates, particularly in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution (SN2) Reactions

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. In this compound, the ethyl group at C3, while not directly attached to the electrophilic carbon (C1), can hinder the approach of the nucleophile.

Hypothetical Quantitative Data on Reaction Rates:

The following table presents hypothetical rate constants for the SN2 reaction of various primary alkyl chlorides with a common nucleophile (e.g., I⁻ in acetone) to illustrate the expected trend.

| Alkyl Chloride | Relative Rate Constant (k_rel) |

| 1-Chloropentane | 1.00 |

| 1-Chloro-3-methylpentane | 0.45 |

| This compound | 0.15 |

| 1-Chloro-3,3-dimethylpentane | 0.02 |

This data is illustrative and not based on actual experimental results for this compound.

Conformational Analysis and Steric Strain

The rotation around the C-C single bonds in this compound gives rise to various conformers with different potential energies. The presence of the ethyl group at C3 will lead to significant gauche and eclipsing interactions in many of these conformers.

Newman Projections and Energy Minima:

Analysis of the Newman projections looking down the C2-C3 bond would reveal the steric interactions between the substituents. The most stable conformer would be the one that minimizes the gauche interactions between the larger groups.

Proposed Experimental Protocols

To empirically determine the steric hindrance effects in this compound, the following experimental protocols are proposed.

Kinetic Studies of SN2 Reactions

Objective: To measure the rate constant for the reaction of this compound with a nucleophile and compare it to less hindered alkyl chlorides.

Methodology:

-

Reaction Setup: A solution of this compound (0.1 M) and a nucleophile such as sodium iodide (0.15 M) in a suitable solvent (e.g., acetone) is prepared in a thermostated reaction vessel.

-

Monitoring the Reaction: The progress of the reaction can be monitored over time by periodically withdrawing aliquots and quenching the reaction. The concentration of the halide ions can be determined by titration (e.g., with silver nitrate) or by a spectroscopic method.

-

Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time, which should yield a straight line for a pseudo-first-order reaction.

Conformational Analysis using NMR Spectroscopy

Objective: To determine the preferred conformation of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing insights into the predominant conformation.

-

Computational Modeling: The experimental NMR data can be compared with theoretical chemical shifts and coupling constants calculated for different low-energy conformations using computational chemistry software.

Visualizations

Signaling Pathway of an SN2 Reaction

References

An In-depth Technical Guide to the Stereoisomers of Chloro-alkylalkanes: A Case Study on 1-Chloro-3-methylpentane

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomers of chlorinated alkanes, with a specific focus on 1-chloro-3-methylpentane (B2815331) as a model chiral compound. Initially, this paper will address the structural characteristics of 1-chloro-3-ethylpentane and the reasoning for its lack of stereoisomers. Subsequently, the guide will delve into the stereochemistry of 1-chloro-3-methylpentane, detailing the properties of its enantiomers, methods for their synthesis and separation, and protocols for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deeper understanding of the stereochemical aspects of haloalkanes.

Introduction: Chirality in Haloalkanes

Chirality is a fundamental concept in organic chemistry, particularly in the context of drug development and synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Molecules with a single stereocenter exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other.

The Case of this compound: An Achiral Molecule

Initially, the focus of this guide was the potential stereoisomers of this compound. However, a structural analysis reveals that this molecule is, in fact, achiral and therefore does not possess stereoisomers.

The structure of this compound is characterized by a five-carbon pentane (B18724) backbone, with a chlorine atom at the first carbon (C1) and an ethyl group at the third carbon (C3). To determine if stereoisomers exist, we must identify any chiral centers. A chiral carbon must be bonded to four distinct groups. For this compound, the carbon at position 3 is bonded to the following four groups:

-

A hydrogen atom (-H)

-

A 2-chloroethyl group (-CH2CH2Cl)

-

An ethyl group (-CH2CH3)

-

Another ethyl group (-CH2CH3)

Since two of the substituents on the C3 carbon are identical ethyl groups, this carbon is not a chiral center. As there are no other potential chiral centers in the molecule, this compound is achiral and exists as a single, non-chiral compound.

Figure 1. Substituents on the C3 carbon of this compound.

1-Chloro-3-methylpentane: A Chiral Analogue

To illustrate the principles of stereoisomerism in haloalkanes, this guide will now focus on a closely related chiral molecule: 1-chloro-3-methylpentane. This compound possesses a single chiral center and therefore exists as a pair of enantiomers, making it an excellent case study.

Stereoisomers of 1-Chloro-3-methylpentane

1-Chloro-3-methylpentane has a chiral center at the C3 carbon, which is bonded to four different groups:

-

A hydrogen atom (-H)

-

A 2-chloroethyl group (-CH2CH2Cl)

-

A methyl group (-CH3)

-

An ethyl group (-CH2CH3)

Due to this single chiral center, 1-chloro-3-methylpentane exists as a pair of enantiomers: (R)-1-chloro-3-methylpentane and (S)-1-chloro-3-methylpentane. These molecules are non-superimposable mirror images of each other.

Figure 2. Enantiomers of 1-chloro-3-methylpentane.

Physicochemical Properties

Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[1] The only distinguishing physical property is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[2] A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[3]

Table 1: Physicochemical Properties of 1-Chloro-3-methylpentane and its Stereoisomers

| Property | Racemic 1-Chloro-3-methylpentane | (R)-1-chloro-3-methylpentane | (S)-1-chloro-3-methylpentane |

| Molecular Formula | C6H13Cl | C6H13Cl | C6H13Cl |

| Molecular Weight | 120.62 g/mol [4] | 120.62 g/mol [5] | 120.62 g/mol [6] |

| CAS Number | 62016-93-7[4] | Not available | 41248-91-3[6] |

| Boiling Point | ~125-127 °C (estimated) | ~125-127 °C (estimated) | ~125-127 °C (estimated) |

| Density | ~0.87 g/mL (estimated) | ~0.87 g/mL (estimated) | ~0.87 g/mL (estimated) |

| Specific Optical Rotation | 0° | (-), value not specified | (+), value not specified |

Experimental Protocols

Synthesis

The synthesis of 1-chloro-3-methylpentane is typically achieved through the chlorination of 3-methylpentan-1-ol. To obtain a specific enantiomer, an enantiomerically pure starting alcohol is required.

Protocol for the Synthesis of (S)-1-Chloro-3-methylpentane:

-

Starting Material: (S)-3-methylpentan-1-ol.

-

Reagent: Thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3).[7]

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (S)-3-methylpentan-1-ol. b. Cool the flask in an ice bath. c. Slowly add thionyl chloride dropwise to the alcohol with constant stirring. The reaction is exothermic and produces HCl and SO2 gases, so it must be performed in a well-ventilated fume hood. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux for a specified time to ensure the reaction goes to completion. e. After cooling, the reaction mixture is worked up by pouring it into ice water and separating the organic layer. f. The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. g. The crude product is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). h. The final product, (S)-1-chloro-3-methylpentane, is purified by fractional distillation.

Figure 3. Synthetic workflow for (S)-1-chloro-3-methylpentane.

Separation of Enantiomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is crucial for obtaining enantiopure compounds. For volatile compounds like 1-chloro-3-methylpentane, chiral gas chromatography (GC) is a highly effective technique.[1]

Protocol for Chiral GC Separation:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): A common choice for the separation of haloalkanes is a cyclodextrin-based CSP, such as a derivatized β-cyclodextrin column.[1]

-

GC Conditions:

-

Injector Temperature: Typically set 20-50 °C above the boiling point of the analyte.

-

Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature. The specific temperatures and ramp rate need to be optimized for the best separation.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: Typically set higher than the final oven temperature to prevent condensation.

-

-

Sample Preparation: The racemic mixture of 1-chloro-3-methylpentane is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a low concentration.

-

Analysis: A small volume of the prepared sample is injected into the GC. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

Characterization

The primary method for characterizing the enantiomers of a chiral compound is polarimetry, which measures the optical rotation. NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol for Polarimetry:

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of a known concentration of the pure enantiomer in a suitable achiral solvent is prepared.

-

Measurement: The solution is placed in a sample cell of a known path length, and the angle of rotation of plane-polarized light is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

NMR Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the overall structure of 1-chloro-3-methylpentane. The NMR spectra of the two enantiomers are identical in an achiral solvent.

Conclusion

While this compound is an achiral molecule, the closely related 1-chloro-3-methylpentane serves as a valuable model for understanding stereoisomerism in haloalkanes. The presence of a single chiral center in 1-chloro-3-methylpentane gives rise to a pair of enantiomers with distinct interactions with plane-polarized light. The synthesis of enantiopure forms requires stereospecific methods, and their separation from a racemic mixture can be effectively achieved using chiral gas chromatography. The principles and protocols outlined in this guide are fundamental for the synthesis, separation, and characterization of chiral molecules, which is of paramount importance in the pharmaceutical and chemical industries.

References

- 1. gcms.cz [gcms.cz]

- 2. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-1-Chloro-3-methylpentane | C6H13Cl | CID 22810190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (3S)-1-Chloro-3-methylpentane (EVT-14793202) | 41248-91-3 [evitachem.com]

Methodological & Application

Application Notes and Protocols for the Formation of (3-Ethylpentyl)magnesium Chloride from 1-Chloro-3-ethylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are highly valuable organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are esteemed for their role as potent nucleophiles and strong bases in organic synthesis.[4][5] A primary application of Grignard reagents is the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of organic molecules, including alcohols, carboxylic acids, and ketones.[6]

This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent (3-ethylpentyl)magnesium chloride from its precursor, 1-chloro-3-ethylpentane.

Application Notes

The formation of a Grignard reagent from this compound involves the oxidative insertion of magnesium into the carbon-chlorine bond. The resulting (3-ethylpentyl)magnesium chloride is a versatile intermediate for further synthetic transformations.

2.1. Reagent and Reaction Characteristics

-

Reactivity of Alkyl Chlorides: The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl.[4] Consequently, this compound, as a primary alkyl chloride, is less reactive than its bromide or iodide counterparts. The initiation of the reaction can be sluggish and may require activation of the magnesium surface.

-

Solvent System: The choice of solvent is critical for the successful formation and stabilization of the Grignard reagent.[4][7] Anhydrous ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are essential.[4][7][8] The lone pair electrons on the ether oxygen atoms coordinate with the magnesium, forming a stable complex that solubilizes the reagent.[7]

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water, alcohols, and even trace atmospheric moisture.[1][4][8] The presence of water will quench the Grignard reagent, leading to the formation of the corresponding alkane (3-ethylpentane) and terminating the desired reaction pathway.[1][7] Therefore, all glassware must be rigorously flame-dried, and all reagents and solvents must be anhydrous.[5][8]

2.2. Challenges and Mitigation Strategies

-

Reaction Initiation: Due to the lower reactivity of alkyl chlorides, initiating the Grignard formation can be challenging.[9] The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which hinders the reaction.[4][8]

-

Activation Methods: To overcome this, several activation techniques can be employed:

-

Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface.[4][8][10]

-

Mechanical Activation: Vigorously stirring the magnesium turnings can help break the oxide layer and expose a fresh reactive surface.[8]

-

Using Rieke Magnesium: Highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can also be used.[4]

-

-

-

Side Reactions:

-

Wurtz-Type Coupling: A potential side reaction is the coupling of the Grignard reagent with the starting this compound to form a dimer. This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

-

Quantitative Data Summary

The following table summarizes the key parameters for the formation of (3-ethylpentyl)magnesium chloride. Yields are generally moderate to high, contingent on the purity of reagents and the stringency of anhydrous conditions.

| Parameter | Value/Condition | Notes |

| Reactants | This compound, Magnesium turnings | Magnesium should be in excess (typically 1.1-1.2 equivalents). |

| Solvent | Anhydrous Diethyl Ether or THF | THF is a more effective coordinating solvent and may be preferred for less reactive chlorides.[4] |

| Initiator (optional) | Iodine (a few crystals) or 1,2-dibromoethane | Aids in the activation of the magnesium surface.[10] |

| Reaction Temperature | 35-47 °C (Reflux of Et₂O or THF) | Gentle warming may be required for initiation, after which the reaction is typically exothermic.[5] |

| Reaction Time | 1-3 hours | Monitored by the consumption of magnesium. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

| Typical Yield | 70-90% | Highly dependent on experimental conditions and the absence of water. |

| Titration | With sec-butanol/1,10-phenanthroline | To determine the molarity of the prepared Grignard solution. |

Experimental Protocol

This protocol details the laboratory-scale synthesis of (3-ethylpentyl)magnesium chloride.

4.1. Materials and Equipment

-

Reagents:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (catalytic amount)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Glassware (syringes, needles)

-

4.2. Procedure

-

Apparatus Preparation:

-

Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

-

-

Magnesium Activation:

-

Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the cooled flask.

-

Add a single small crystal of iodine. The flask should be filled with an inert atmosphere.

-

-

Preparation of Alkyl Halide Solution:

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

-

Reaction Initiation:

-

Add a small portion (~5-10%) of the this compound solution to the stirring magnesium turnings.

-

Gently warm the flask with a heating mantle. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the ether. If the reaction does not start, add another small iodine crystal or a few drops of 1,2-dibromoethane.

-

-

Addition of this compound:

-

Once the reaction has initiated, turn off the external heating. The reaction is exothermic and should sustain a gentle reflux.

-

Add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady reflux.

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the mixture. If refluxing ceases, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting dark grey to brownish solution is the Grignard reagent, (3-ethylpentyl)magnesium chloride, which should be used immediately for subsequent synthetic steps.

-

Visualizations

Caption: General reaction scheme for the formation of (3-ethylpentyl)magnesium chloride.

Caption: Experimental workflow for the synthesis of (3-ethylpentyl)magnesium chloride.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 6. leah4sci.com [leah4sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rroij.com [rroij.com]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

Application Notes and Protocols: Williamson Ether Synthesis of 1-Ethoxy-3-ethylpentane from 1-Chloro-3-ethylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4] While the use of primary alkyl halides is preferred to maximize the yield of the ether product, secondary alkyl halides, such as 1-chloro-3-ethylpentane, can also be employed. However, with secondary halides, a competing E2 elimination reaction often occurs, leading to the formation of an alkene byproduct.[4][5][6][7] The choice of the alkoxide, solvent, and reaction temperature can significantly influence the ratio of substitution to elimination products.[8][9] This document provides a detailed protocol for the synthesis of 1-ethoxy-3-ethylpentane from this compound and sodium ethoxide, along with a discussion of the competing reaction pathway.

Reaction Scheme:

The reaction of this compound with sodium ethoxide can lead to two primary products: the desired ether, 1-ethoxy-3-ethylpentane, via an SN2 pathway, and 3-ethyl-1-pentene (B6595685) via an E2 elimination pathway.

Data Presentation:

The following table summarizes hypothetical quantitative data for the Williamson ether synthesis of 1-ethoxy-3-ethylpentane under two different reaction conditions to illustrate the effect of temperature on the product distribution.

| Parameter | Condition A (Lower Temp) | Condition B (Higher Temp) |

| Reactants | ||

| This compound | 10.0 g (74.3 mmol) | 10.0 g (74.3 mmol) |

| Sodium Ethoxide | 6.07 g (89.2 mmol) | 6.07 g (89.2 mmol) |

| Solvent (DMF) | 150 mL | 150 mL |

| Reaction Conditions | ||

| Temperature | 50 °C | 80 °C |

| Reaction Time | 12 hours | 6 hours |

| Product Yields | ||

| 1-Ethoxy-3-ethylpentane | 6.8 g (63% yield) | 4.3 g (40% yield) |

| 3-Ethyl-1-pentene | 1.8 g (25% yield) | 3.6 g (50% yield) |

| Product Purity (GC-MS) | ||

| 1-Ethoxy-3-ethylpentane | >98% (after purification) | >98% (after purification) |

| 3-Ethyl-1-pentene | >98% (after purification) | >98% (after purification) |

Experimental Protocols:

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (6.07 g, 89.2 mmol).

-

Solvent Addition: Add 150 mL of anhydrous DMF to the flask. Stir the mixture until the sodium ethoxide is fully dissolved.

-

Addition of Alkyl Halide: Slowly add this compound (10.0 g, 74.3 mmol) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C for Condition A) using a heating mantle and stir for the specified time (e.g., 12 hours for Condition A). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 100 mL of cold water.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with 100 mL of saturated aqueous NH₄Cl solution, followed by 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to separate the desired 1-ethoxy-3-ethylpentane from the 3-ethyl-1-pentene byproduct and any unreacted starting material.

Mandatory Visualization:

The following diagram illustrates the competing SN2 and E2 reaction pathways in the Williamson ether synthesis using a secondary alkyl halide.

Caption: Competing SN2 and E2 pathways for this compound.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 1-Chloro-3-ethylpentane, a primary alkyl halide. Due to its structure, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This document outlines the theoretical background, presents representative quantitative data, and offers detailed experimental protocols for conducting and analyzing these reactions.

Theoretical Background

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. This compound, being a primary alkyl halide, predominantly undergoes the SN2 mechanism.[1][2]

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[1][3] The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[1][4]

Rate Law: Rate = k[this compound][Nucleophile][5]

Several factors influence the rate of SN2 reactions:

-

Substrate Structure: Steric hindrance around the reaction center is a critical factor. Primary alkyl halides, like this compound, are less sterically hindered and thus react faster in SN2 reactions compared to secondary and tertiary alkyl halides.[3][6]

-